Methyl 6-cyano-1,2-benzothiazole-3-carboxylate
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Overview
Description
“Methyl 6-cyano-1,2-benzothiazole-3-carboxylate” is a chemical compound with the molecular formula C10H6N2O2S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of benzothiazole compounds, such as “Methyl 6-cyano-1,2-benzothiazole-3-carboxylate”, is a significant area of research due to their pharmaceutical and biological activity . The development of synthetic processes is one of the most significant challenges facing researchers . The synthesis of benzothiazole compounds can be achieved through condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .Molecular Structure Analysis
The molecular structure of “Methyl 6-cyano-1,2-benzothiazole-3-carboxylate” consists of a benzothiazole ring, a cyano group at the 6th position, and a carboxylate group at the 3rd position .Chemical Reactions Analysis
Benzothiazoles, including “Methyl 6-cyano-1,2-benzothiazole-3-carboxylate”, have been used in various chemical reactions. For instance, they can undergo condensation reactions with 2-aminobenzenethiol . They can also participate in Schiff-base condensation reactions .Scientific Research Applications
Synthesis and Drug Discovery Building Blocks
Methyl 6-cyano-1,2-benzothiazole-3-carboxylate and its derivatives are significant in the field of synthetic and medicinal chemistry due to their bioactivity and versatility as building blocks in drug discovery. Durcik et al. (2020) demonstrated an elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds offer the possibility for extensive substitution, allowing for thorough exploration of the chemical space around the molecule as a ligand for targeted drug discovery applications. The research led to the preparation of a series of 12 new compounds, highlighting the potential of benzothiazole derivatives in medicinal chemistry (Durcik et al., 2020).
Antitumor Applications
Benzothiazole derivatives, including those related to methyl 6-cyano-1,2-benzothiazole-3-carboxylate, have been extensively studied for their antitumor properties. Bradshaw and Westwell (2004) reviewed the development of potent and selective antitumor benzothiazoles, from initial discovery to clinical candidacy. The review detailed the advances in understanding the mechanism of action, which involves selective uptake into sensitive cells, AhR binding, induction of CYP1A1, and formation of DNA adducts, leading to cell death. The insights gained played a crucial role in the drug development process, including the design of water-soluble prodrugs for parenteral administration (Bradshaw & Westwell, 2004).
Heterocyclic Core Synthesis
Blunt et al. (2015) explored the oxidative routes to synthesize the heterocyclic cores of benzothiazole natural products, demonstrating the versatility of benzothiazole derivatives in mimicking natural product structures. The study presented a biomimetic oxidative route to prepare the benzothiazole core of violatinctamine, illustrating the synthetic utility of these derivatives in accessing complex natural product-like structures (Blunt et al., 2015).
Anticancer Activity and Synthesis
Waghmare et al. (2013) prepared novel heterocyclic compounds by fusing benzothiazole with pyrimidine, demonstrating significant in-vitro anticancer activity against various cancer lines. The study underscored the potential of benzothiazole derivatives in the development of new anticancer agents, highlighting the structural diversity and biological relevance of these compounds (Waghmare et al., 2013).
Future Directions
properties
IUPAC Name |
methyl 6-cyano-1,2-benzothiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c1-14-10(13)9-7-3-2-6(5-11)4-8(7)15-12-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHGIWGOOXDKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC2=C1C=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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